2-(2-(4-((Difluoromethyl)thio)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione

lipophilicity drug design physicochemical properties

The compound 2-(2-(4-((difluoromethyl)thio)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione (CAS 326909-80-2) is a β-diketone‑derived arylhydrazone bearing a difluoromethylthio (–SCF₂H) substituent at the para position of the phenyl ring. It belongs to the class of 5,5‑dimethylcyclohexane‑1,3‑dione (dimedone) hydrazones, a scaffold extensively explored for anticancer, kinase‑inhibitory, and anti‑inflammatory activities.

Molecular Formula C15H16F2N2O2S
Molecular Weight 326.36
CAS No. 326909-80-2
Cat. No. B2789146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-((Difluoromethyl)thio)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione
CAS326909-80-2
Molecular FormulaC15H16F2N2O2S
Molecular Weight326.36
Structural Identifiers
SMILESCC1(CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)SC(F)F)O)C
InChIInChI=1S/C15H16F2N2O2S/c1-15(2)7-11(20)13(12(21)8-15)19-18-9-3-5-10(6-4-9)22-14(16)17/h3-6,14,20H,7-8H2,1-2H3
InChIKeyKMMUGDDQADYLGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(4-((Difluoromethyl)thio)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione – Core Identity and Procurement Context


The compound 2-(2-(4-((difluoromethyl)thio)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione (CAS 326909-80-2) is a β-diketone‑derived arylhydrazone bearing a difluoromethylthio (–SCF₂H) substituent at the para position of the phenyl ring [1]. It belongs to the class of 5,5‑dimethylcyclohexane‑1,3‑dione (dimedone) hydrazones, a scaffold extensively explored for anticancer, kinase‑inhibitory, and anti‑inflammatory activities [2]. The –SCF₂H group imparts distinct physicochemical properties—intermediate lipophilicity, weak hydrogen‑bond donor capacity, and electron‑withdrawing character—that differentiate it from close analogs bearing –SCF₃, –CF₃, or halogen substituents [1]. These properties make the compound a candidate of interest for research programs requiring fine‑tuned pharmacokinetic or target‑binding profiles.

Why a Generic Dimedone Hydrazone Cannot Substitute for 2-(2-(4-((Difluoromethyl)thio)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione in Pharmacologically Oriented Research


Within the dimedone hydrazone class, biological activity and physicochemical behaviour are exquisitely sensitive to the nature of the aryl substituent [1]. A study comparing 2‑(2‑(4‑fluorophenyl)hydrazono)‑5,5‑dimethylcyclohexane‑1,3‑dione with 5,5‑dimethyl‑2‑(2‑(2‑(trifluoromethyl)phenyl)hydrazono)cyclohexane‑1,3‑dione demonstrated that a switch from 4‑F to 2‑CF₃ dramatically altered anti‑COX‑2 activity [1]. The –SCF₂H group further distinguishes itself: unlike –SCF₃, it introduces a weakly acidic proton (pKₐ ≈ 35.2) capable of acting as a hydrogen‑bond donor, while its Hansch π of 0.68 positions it between –CH₃ (π = 0.56) and –SCF₃ (π = 1.44) [2]. These differences mean that simply interchanging a dimedone hydrazone with a different para‑substituent risks altering target engagement, metabolic stability, and solubility—rendering direct substitution unreliable without experimental verification.

Quantitative Differentiation Evidence for 2-(2-(4-((Difluoromethyl)thio)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione Versus Closest Analogs


Lipophilicity Tuning: Intermediate Hansch π of –SCF₂H Compared with –SCF₃ and –CH₃

The –SCF₂H group confers intermediate lipophilicity relative to the commonly used –SCF₃ and –CH₃ substituents. This property is determined by the Hansch lipophilicity parameter π: –SCF₂H has π = 0.68, compared with π = 1.44 for –SCF₃ and π = 0.56 for –CH₃ [1]. The target compound therefore occupies a lipophilicity window that may offer a more favourable balance between membrane permeability, aqueous solubility, and avoidance of promiscuous binding than its –SCF₃ analog.

lipophilicity drug design physicochemical properties

Hydrogen‑Bond Donor Capacity: –SCF₂H Provides a Unique Interaction Not Available from –SCF₃

The difluoromethylthio proton is weakly acidic, enabling the –SCF₂H group to act as a hydrogen‑bond donor—a feature absent in the –SCF₃ analog. Specifically, the pKₐ of the SCF₂H proton is 35.2, and its hydrogen‑bond acidity parameter A is 0.098 [1]. In contrast, –SCF₃ lacks an exchangeable proton and cannot serve as an H‑bond donor. This property may allow the target compound to engage in specific binding interactions with biological targets that the –SCF₃ analog cannot replicate.

hydrogen bond target engagement molecular recognition

Predicted Impact on Metabolic Stability Compared with –SCF₃ and –CF₃ Analogs

The electron‑withdrawing nature of the –SCF₂H group is reported to enhance the metabolic stability of aromatic substrates by reducing susceptibility to cytochrome P450‑mediated oxidation [1]. While the –SCF₃ group is even more electron‑withdrawing (and more lipophilic), the combination of moderate electron withdrawal and intermediate lipophilicity afforded by –SCF₂H may offer a distinct metabolic profile. In the context of the dimedone hydrazone scaffold, a computational ADMET study of related β‑diketone hydrazones showed that the 2‑CF₃‑phenyl analog exhibited favourable drug‑likeness parameters [2]; however, the –SCF₂H variant is predicted to occupy a different metabolic space due to its unique electronic and steric characteristics.

metabolic stability oxidative metabolism ADME

Biological Activity Context: Dimedone Hydrazone Scaffold Demonstrates Substituent‑Dependent Anti‑COX‑2 Potency

In a comparative in silico and DFT study, two dimedone hydrazone derivatives were evaluated for COX‑2 inhibitory potential: 2‑(2‑(4‑fluorophenyl)hydrazono)‑5,5‑dimethylcyclohexane‑1,3‑dione and 5,5‑dimethyl‑2‑(2‑(2‑(trifluoromethyl)phenyl)hydrazono)cyclohexane‑1,3‑dione. The 2‑CF₃‑phenyl analog exhibited greater anti‑COX‑2 activity than the 4‑F‑phenyl variant [1]. While the –SCF₂H‑substituted compound was not directly tested, the result confirms that the identity of the aryl substituent critically governs the biological outcome on this scaffold. The –SCF₂H group, with its unique H‑bond donor capacity and intermediate lipophilicity, is expected to produce a distinct activity profile relative to both 4‑F and 2‑CF₃ counterparts.

COX-2 inhibition structure‑activity relationship in silico docking

Optimal Research and Industrial Application Scenarios for 2-(2-(4-((Difluoromethyl)thio)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione


Hit‑to‑Lead Optimization Programs Requiring Fine‑Tuned Lipophilicity

Medicinal chemistry teams seeking to balance membrane permeability with aqueous solubility can employ this compound as a probe to evaluate the impact of intermediate lipophilicity (Hansch π = 0.68) on ADME parameters, particularly when the lead series contains –SCF₃ (π = 1.44) or –CH₃ (π = 0.56) analogs [1]. The quantified π difference of 0.76 log units relative to –SCF₃ provides a rational basis for property‑based design.

Target Engagement Studies Exploiting Hydrogen‑Bond Donor Functionality

For biological targets where a hydrogen‑bond interaction at the para‑position of the phenyl ring is hypothesized to improve selectivity or binding kinetics, the –SCF₂H group offers a quantifiable advantage (pKₐ = 35.2, A = 0.098) over the –SCF₃ analog, which cannot act as an H‑bond donor [1]. This makes the compound a valuable tool for probing structure‑activity relationships that depend on directional hydrogen bonding.

Metabolic Stability Screening in Dimedone Hydrazone Libraries

Researchers conducting microsomal or hepatocyte stability assays across a panel of dimedone hydrazones can include this compound to isolate the metabolic contribution of the –SCF₂H group. The electron‑withdrawing character of –SCF₂H is predicted to reduce oxidative metabolism relative to electron‑neutral or electron‑donating substituents [1], and controlled comparison with the –SCF₃ analog can deconvolute the interplay between electron withdrawal and lipophilicity‑driven metabolic clearance.

Computational Chemistry and Molecular Docking Benchmarking

The dimedone hydrazone scaffold has been validated as a COX‑2 inhibitor chemotype, with activity highly dependent on aryl substituent identity [2]. The –SCF₂H‑substituted compound can serve as a test case for docking and MD simulation workflows aiming to predict the impact of sulfur‑containing fluoroalkyl groups on binding pose, scoring, and ligand efficiency metrics.

Quote Request

Request a Quote for 2-(2-(4-((Difluoromethyl)thio)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.